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Clinical Outcomes in Acute Myeloid Leukemia (AML)

Trial Phase / Type
Treatment
Arms

Key Efficacy
Outcomes

Key Safety
Outcomes

Reference /
Identifier

Phase II (Previously
untreated AML, ineligible

for intensive therapy)

Volasertib +
Low-Dose

Cytarabine
(LDAC) vs.

LDAC alone

Higher response
rate (31% vs

11.1%); Trend
toward improved

event-free survival
[1]

Higher incidence
of febrile

neutropenia,
constipation,

nausea [1]

NCT00804856

Phase III (POLO-AML-2;
Confirmatory trial)

Volasertib +
LDAC vs.

LDAC +
Placebo

Primary endpoint
of improved
overall survival
not met [2] [3]

Higher incidence
of fatal infections

reported [4]

NCT01721876

Phase I/II
(Relapsed/Refractory

AML)

Volasertib ±
Cytarabine

Limited efficacy in
monotherapy [4] [3]

- NCT00804856
[5]
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Clinical Outcomes in Non-Small Cell Lung Cancer
(NSCLC) & Myelodysplastic Syndromes (MDS)

Trial Phase / Type
Treatment
Arms

Key Efficacy
Outcomes

Key Safety
Outcomes

Reference /
Identifier

Phase II (Second-

line advanced
NSCLC)

Volasertib +

Pemetrexed
vs.

Pemetrexed
alone

No PFS
improvement
(median 3.3 vs

5.3 months);
Higher ORR

(21.3% vs 10.6%)
[6]

Increased fatigue,

nausea, vomiting,
diarrhea with

combination [6]

NCT00824408

[6]

Phase II (Second-
line advanced

NSCLC)

Volasertib
Monotherapy

Lack of efficacy
(median PFS 1.4

months);
Recruitment

stopped early [6]

Lower rate of GI
events vs pemetrexed

[6]

NCT00824408
[6]

Phase I

(MDS/CMML/AML)

Volasertib +

Azacitidine

Preliminary
activity (ORR:
25-40%) [2]

Most common DLT:

hematological
toxicity
(thrombocytopenia,
neutropenia) [2]

NCT01957644,

NCT02201329,
NCT02721875

[2]

Experimental Protocols in Key Studies

For researchers, the methodologies from these trials provide a foundation for designing future studies.

Study 1: Phase II Trial in NSCLC (NCT00824408) [6]

Objective: To compare the efficacy and safety of volasertib monotherapy and in combination
with pemetrexed versus pemetrexed monotherapy in second-line treatment for advanced

NSCLC.
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Patients: Adults with advanced NSCLC whose disease had progressed after first-line platinum-

based chemotherapy.
Design: Randomized, open-label, phase II. An initial run-in phase (n=12) determined the dose

for combination therapy (volasertib 300 mg). Patients were then randomized to volasertib
(n=37), volasertib + pemetrexed (n=47), or pemetrexed alone (n=47).

Treatment: All drugs were administered intravenously on Day 1 of every 21-day cycle.
Primary Endpoint: Progression-free survival (PFS).

Secondary Endpoints: Objective response rate (ORR), pharmacokinetics, and safety.

Study 2: Phase I Trials in MDS/AML (NCT01957644, NCT02201329, NCT02721875) [2]

Objective: To determine the maximum tolerated dose (MTD) and safety of volasertib, both as

a monotherapy and in combination with azacitidine.
Patients: Adults with higher-risk MDS, chronic myelomonocytic leukemia (CMML), or acute

myeloid leukemia (AML).
Design: Open-label, phase I, dose-escalation. Volasertib was administered intravenously in

28-day cycles on various schedules (e.g., Days 1 and 15; Days 1 and 8). In combination arms,
patients received subcutaneous azacitidine (75 mg/m²) on Days 1-7.

Dose-Limiting Toxicity (DLT) Definition: Primarily grade 4 thrombocytopenia or other grade
≥3 non-hematological toxicities considered drug-related.

Primary Endpoint: MTD.
Secondary Endpoints: Safety, preliminary anti-cancer activity (ORR).

Mechanisms of Action and Resistance

Understanding volasertib's mechanism and resistance pathways is crucial for interpreting clinical outcomes

and designing new combination strategies.
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Diagram 1: Volasertib's mechanism of action and common resistance pathways. Resistance can occur via

MDR1-mediated efflux, PLK1 ATP-binding domain mutations, or upregulation of survival pathways like

PI3K/AKT [4] [3].
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Primary Mechanism: Volasertib is a potent, selective ATP-competitive inhibitor of Polo-like kinase 1

(PLK1), a serine/threonine kinase essential for mitotic entry, spindle formation, and chromosome
segregation [3]. Inhibition leads to mitotic arrest and apoptosis [3].

Synergistic Rationale for Combinations: Combining volasertib with cell cycle-dependent
chemotherapies (e.g., cytarabine, azacitidine) or targeted agents aims to enhance cancer cell death

by targeting multiple pathways simultaneously [7] [4].
Documented Resistance Mechanisms:

MDR1 Expression: Overexpression of the multidrug resistance protein 1 (MDR1) pump
effluxes volasertib from cancer cells [4].

PLK1 Mutations: Mutations in the ATP-binding domain of PLK1 can reduce volasertib binding
[4].

Adaptive Survival Pathways: Volasertib treatment can upregulate the PI3K/AKT survival
pathway, suggesting a rationale for co-targeting [4].

The clinical development of volasertib highlights the challenges of translating preclinical promise into

successful patient outcomes. While initial studies showed potential, particularly in AML, subsequent phase

III trials did not confirm a significant survival benefit.

For future research, focusing on predictive biomarkers (e.g., PLK1 expression levels, MDR1

status) may help identify patient subgroups most likely to respond [4].
Exploring combinations with novel targeted agents, such as PI3K inhibitors, could overcome

inherent and adaptive resistance mechanisms [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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